2,4-Octadienal
Description
Contextualization of 2,4-Octadienal (B1147779) within Aldehyde Chemistry Research
As an α,β-unsaturated aldehyde, this compound is a focal point in research concerning lipid peroxidation. ontosight.ai This process involves the degradation of lipids, especially polyunsaturated fatty acids (PUFAs), by free radicals, leading to the formation of various aldehydes, including this compound. ontosight.aimdpi.com The study of such compounds is crucial for understanding oxidative stress and its implications for cellular health. ontosight.ai
In the realm of food chemistry, this compound is recognized as a significant flavor and aroma compound. ontosight.ailookchem.com It is naturally found in a wide array of foods and beverages, including roasted meats, fish, dairy products, fruits, and tea. foodb.cahmdb.cachemicalbook.com Its characteristic fatty, green, and cucumber-like aroma contributes to the sensory profile of these products. foodb.cahmdb.cachemicalbook.com
Evolution of Research Trajectories on this compound
Early research on this compound was largely driven by its role in the food industry as a flavor component. thegoodscentscompany.com Studies focused on its occurrence in various foodstuffs and its contribution to both desirable and undesirable aromas, such as the "deep-fried" odor in heated oils and "fishy" off-flavors. researchgate.netresearchgate.net
The research trajectory then expanded to include its biological significance. Scientists began investigating its formation through the enzymatic and non-enzymatic oxidation of fatty acids. nih.govresearchgate.net For instance, studies on marine diatoms revealed that these organisms produce this compound, suggesting its involvement in chemical defense mechanisms. nih.govresearchgate.net
More recent research has delved into the toxicological aspects of this compound. As a product of lipid peroxidation, its potential effects on cellular health have become a significant area of investigation, with implications for understanding the pathogenesis of various diseases. ontosight.ai This has led to studies on its metabolism and its interactions within biological systems. inchem.orgnih.gov
Current Paradigms and Emerging Areas in this compound Studies
Current research continues to explore the multifaceted nature of this compound. In food science, advanced analytical techniques like gas chromatography-olfactometry (GC-O) and comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) are being used to identify and quantify its presence and contribution to the aroma profiles of complex food matrices like dark chocolate and white tea. researchgate.netsci-hub.semdpi.com
A significant emerging area is its role as a biomarker. For example, its detection in spoiled fish has led to its consideration as a potential quality deterioration marker. mdpi.comresearchgate.net Furthermore, its presence in biological samples is being investigated for its potential as a biomarker for various physiological and pathological states. hmdb.canih.gov
The study of its biological activities remains a key focus. Research is ongoing to understand its role as an infochemical in marine ecosystems, where it can act as a signaling molecule between organisms. scirp.org Additionally, its toxicological profile continues to be a subject of investigation, particularly its effects at the cellular and molecular levels. researchgate.netresearchgate.net The synthesis of this compound and its derivatives is also an active area of research, with potential applications in the pharmaceutical and fine chemical industries.
Interactive Data Tables
Table 1: Physicochemical Properties of (2E,4E)-2,4-Octadienal
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | ontosight.aihmdb.ca |
| Molecular Weight | 124.18 g/mol | hmdb.ca |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Fatty, green, sour, fruity, citrus | chemicalbook.com |
| Boiling Point | 170-172°C; 88°C at 10 mm Hg | ontosight.aichemicalbook.com |
| Melting Point | -5°C to 0°C | ontosight.ai |
| Specific Gravity | 0.83200 to 0.83900 @ 25.00 °C | thegoodscentscompany.comthegoodscentscompany.com |
| Refractive Index | 1.51900 to 1.52500 @ 20.00 °C | thegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in alcohol |
Table 2: Occurrence of this compound in Various Food Products
| Food Category | Specific Examples | Source |
| Meat and Fish | Roasted beef, lamb, mutton, fish, pickled ham | chemicalbook.commdpi.com |
| Dairy Products | Cheese, oxidized milk | chemicalbook.com |
| Baked Goods | Wheat bread | chemicalbook.com |
| Beverages | Black tea, red tea, white tea | foodb.cachemicalbook.commdpi.com |
| Fruits and Nuts | Grapes, prickly pear, peanuts | chemicalbook.com |
| Other | Cocoa, potato chips, roasted sesame seeds | foodb.cachemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5577-44-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
octa-2,4-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3 |
InChI Key |
DVVATNQISMINCX-UHFFFAOYSA-N |
SMILES |
CCCC=CC=CC=O |
Isomeric SMILES |
CCC/C=C/C=C/C=O |
Canonical SMILES |
CCCC=CC=CC=O |
density |
0.832-0.839 |
Other CAS No. |
30361-28-5 38743-20-3 |
physical_description |
Liquid; fatty, green, sour aroma |
Pictograms |
Irritant |
solubility |
Insoluble in water; miscible in fats soluble (in ethanol) |
Synonyms |
2,4-octadienal 2E,4E-octadienal |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for 2,4 Octadienal
Strategies for Chemical Synthesis of 2,4-Octadienal (B1147779) and its Isomers
The synthesis of this compound, a valuable compound in the flavor and fragrance industry, can be achieved through various chemical routes. ontosight.ai These methods often focus on creating the characteristic conjugated diene and aldehyde functional groups of the molecule.
Condensation Reactions in this compound Synthesis
Condensation reactions are a primary method for synthesizing α,β-unsaturated aldehydes like this compound. One common approach is the aldol (B89426) condensation. For instance, 2,4-decadienal is produced by the condensation of hexaldehyde with crotonaldehyde. nih.gov A similar strategy can be applied to synthesize this compound. The aldol condensation of citral (B94496) (3,7-dimethyl-2,6-octadienal) with acetone, catalyzed by bases like sodium hydroxide (B78521) (NaOH), barium hydroxide (Ba(OH)2), or lithium hydroxide (LiOH), selectively forms pseudoionones. This highlights the utility of base-catalyzed aldol condensations in forming C-C bonds and generating unsaturated carbonyl compounds.
Another related method is the Wittig reaction, where a phosphonium (B103445) ylide reacts with an aldehyde to form the desired product. While not explicitly detailed for this compound in the provided context, the Wittig reaction is a well-established method for forming carbon-carbon double bonds with good control over stereochemistry, making it a plausible route for synthesizing specific isomers of this compound.
Catalytic Pathways, including Palladium-Mediated Reactions
Transition metal catalysis, particularly using palladium, offers efficient and selective routes for organic synthesis. nobelprize.org Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org For example, palladium-catalyzed Heck alkenylation has been used in the synthesis of complex molecules. mdpi.com These types of reactions could be adapted for the synthesis of this compound by coupling appropriate precursors.
Palladium catalysts are known for their wide applicability in creating C-C single bonds through cross-coupling reactions. nobelprize.org The mechanism often involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetallation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.org Specific palladium catalysts, such as those based on imidate ligands, have been developed for high efficiency in reactions like the Suzuki-Miyaura cross-coupling. mdpi.com Furthermore, palladium-catalyzed carbonylative reactions, which introduce a carbonyl group, have been developed for synthesizing various heterocyclic compounds and could potentially be applied to the synthesis of aldehydes like this compound. rsc.org
Research has also explored palladium-catalyzed reactions involving cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides to produce a variety of products, demonstrating the versatility of palladium catalysis in forming complex structures. organic-chemistry.org While not a direct synthesis of this compound, these advanced catalytic methods showcase the potential for developing novel palladium-mediated routes to this compound.
Stereoselective Synthesis of this compound Isomers
The specific arrangement of the double bonds (stereoisomerism) in this compound is crucial for its properties and applications. ontosight.ai Therefore, stereoselective synthesis, which selectively produces one stereoisomer over others, is highly important. masterorganicchemistry.com
Advances in stereocontrolled olefination techniques have enabled more precise synthesis of specific isomers. For example, the Sharpless asymmetric epoxidation and tin(IV) chloride-mediated cyclizations have been used to control the E,Z configuration of double bonds in related compounds.
A sequential 1,4-elimination reaction followed by a -Wittig rearrangement has been shown to stereoselectively produce (2Z,4E)-2,4-pentadien-1-ols. nih.gov This type of strategy, which controls the formation of specific double bond geometries, could be adapted for the synthesis of specific isomers of this compound. The ability to pre-form a unit with the desired olefin stereochemistry and then incorporate it into the final molecule is a key strategy for achieving stereoselectivity. rsc.org
Precursor Compound Utilization in this compound Formation
This compound can be formed from various precursor compounds through both synthetic and natural processes. In industrial synthesis, it can be produced from the condensation of smaller aldehydes. nih.gov For example, 2,4-decadienal is made from hexaldehyde and crotonaldehyde. nih.gov
In natural systems, this compound is often a product of lipid oxidation. Specifically, it can be formed from the oxidative deterioration of the polyunsaturated fatty acid, linoleic acid. nih.govmdpi.com The oxidation of oleic and linoleic acids is a known source of various aliphatic aldehydes. mdpi.com For instance, (E,E)-2,4-octadienal has been identified as a product from the oxidation of linolenic acid. mdpi.com
The table below summarizes some of the key precursor compounds and the context of their transformation into dienals.
| Precursor Compound | Resulting Dienal/Related Compound | Context of Formation |
| Hexaldehyde | 2,4-Decadienal | Condensation reaction nih.gov |
| Crotonaldehyde | 2,4-Decadienal | Condensation reaction nih.gov |
| Linoleic Acid | 2,4-Decadienal, (E,E)-2,4-Octadienal | Oxidation nih.govmdpi.com |
| Linolenic Acid | (E,E)-2,4-Octadienal | Oxidation mdpi.com |
| Oleic Acid | Aliphatic Aldehydes | Oxidation mdpi.com |
Derivatization Techniques in Synthetic Studies
In the analysis and synthesis of aldehydes like this compound, derivatization is a common and useful technique. This involves chemically modifying the aldehyde group to form a more stable or easily detectable compound. This is particularly important for labile compounds. vliz.be
One widely used derivatization reagent is O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA). vliz.beresearchgate.net PFBHA reacts with aldehydes to form stable oxime derivatives, which can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). vliz.bemdpi.comscirp.org This method has been successfully used to trap and quantify polyunsaturated aldehydes (PUAs) from aqueous samples. vliz.bemdpi.com The derivatized aldehydes can be extracted using a nonpolar solvent like hexane (B92381) for analysis. mdpi.comscirp.org
Another derivatization method involves the use of dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form dinitrophenylhydrazones. These derivatives can be separated and analyzed by high-performance liquid chromatography (HPLC). vliz.be
These derivatization techniques are crucial for accurately detecting and quantifying this compound and other aldehydes in various matrices, from biological cultures to environmental samples. They also play a role in synthetic studies by allowing for the protection of the aldehyde group during multi-step syntheses or by facilitating the purification and characterization of the final product.
Natural Occurrence and Biosynthetic Pathways of 2,4 Octadienal
Distribution and Presence in Biological Systems
The unsaturated aldehyde 2,4-octadienal (B1147779) is a naturally occurring compound found across various biological systems, from terrestrial plants to marine life and animal products. Its presence is often associated with the oxidation of lipids, contributing to the aroma and flavor profiles of many natural and processed foods. The (E,E) isomer is a common form of this compound.
Occurrence in Plant Matrices and Volatile Profiles
This compound has been identified as a volatile compound in a range of plants and plant-based products. It is recognized for its contribution to the characteristic aromas of many foods and can be involved in plant signaling and defense mechanisms. ontosight.ai For instance, it has been detected in broccoli, where its concentration can be influenced by the extraction technique used for analysis. semanticscholar.org The compound is also found in cereals, cocoa products, and various types of tea, including black and green tea, suggesting it could serve as a potential biomarker for the consumption of these foods. hmdb.ca Furthermore, this compound is a known component of the volatile profile of roasted coffee. wur.nl In plants, the formation of aliphatic dienals like this compound often results from the enzymatic action of lipoxygenases on polyunsaturated fatty acids. inchem.orgfemaflavor.org
Table 1: Presence of this compound in Various Plant-Based Foods
| Food Item | Reference |
|---|---|
| Broccoli | semanticscholar.org |
| Cereals | hmdb.ca |
| Cocoa and Cocoa Products | hmdb.ca |
| Roasted Coffee | wur.nl |
| Teas (Black, Green, Herbal) | hmdb.ca |
Formation in Marine Microalgae and Diatoms as Oxylipins
In marine ecosystems, this compound is produced by certain microalgae, particularly diatoms, as part of a class of compounds known as oxylipins. nih.govopen.ac.uk These oxygenated fatty acid derivatives are believed to play a role in chemical defense mechanisms. open.ac.uk The production of polyunsaturated aldehydes (PUAs), including this compound, has been observed in various diatom species such as Skeletonema marinoi and Thalassiosira rotula. nih.govbiologists.com Studies have shown that different diatom species can produce a range of PUAs, with this compound being one of the identified compounds. nih.govnih.gov For example, Skeletonema costatum has been found to produce both 2,4-heptadienal and this compound. vliz.be The formation of these aldehydes is often triggered when the diatom cells are damaged. vliz.be It is worth noting that while the 2E,4E-isomer is often detected, it is sometimes considered an artifact, with the 2E,4Z-isomer being the form produced by the diatoms. nih.gov
Table 2: Diatom Species Known to Produce this compound
| Diatom Species | Associated PUAs | Reference(s) |
|---|---|---|
| Skeletonema marinoi | 2,4-heptadienal, this compound, 2,4,7-octatrienal | nih.govresearchgate.net |
| Skeletonema costatum | 2,4-heptadienal, this compound | vliz.be |
| Thalassiosira rotula | 2,4,7-decatrienal, this compound, 2,4-heptadienal, 2,4,7-octatrienal, 2E,4E-decadienal | biologists.com |
| Chaetoceros didymus | Hexadienal, Heptadienal, Octadienal | vliz.be |
| Fragilaria sp. | 2,4-heptadienal, this compound | int-res.com |
| Melosira varians | 2,4-heptadienal, this compound | int-res.com |
Detection in Animal Tissues and Food Products
This compound is frequently detected in animal tissues and derived food products, where its presence is primarily a result of lipid oxidation. This compound is a significant contributor to the flavor profiles of cooked meats, including beef, pork, and poultry. scielo.br It is formed from the auto-oxidation of polyunsaturated fatty acids, such as linolenic and arachidonic acids, which are abundant in phospholipids. scielo.brresearchgate.net The specific fatty acid composition of different animal species can influence the types and amounts of volatile compounds produced during cooking. mdpi.com For instance, (E,E)-2,4-decadienal and γ-dodecalactone are characteristic flavor compounds formed from linoleic acid during the oxidation of poultry fat. scielo.br Beyond meat, this compound has also been identified in other animal products like rancid butter. nih.gov
Table 3: this compound in Animal-Based Food Products
| Food Product | Precursor Fatty Acids | Reference(s) |
|---|---|---|
| Cooked Beef | Linolenic acid, Arachidonic acid | scielo.brmdpi.com |
| Cooked Pork | Linolenic acid, Arachidonic acid | scielo.brresearchgate.net |
| Cooked Poultry | Linoleic acid | scielo.br |
| Rancid Butter | Polyunsaturated fatty acids | nih.gov |
Mechanisms of Biogenesis and Biotransformation
The formation of this compound in biological systems is intrinsically linked to the degradation of lipids, particularly polyunsaturated fatty acids. This process can occur through both enzymatic and non-enzymatic pathways.
Enzymatic and Non-Enzymatic Lipid Oxidation Pathways
Lipid oxidation is a complex process that can be initiated by various factors, including heat, light, and the presence of metal ions or enzymes. nih.gov This process leads to the formation of primary oxidation products, such as hydroperoxides, which are unstable and readily decompose into a variety of secondary products, including aldehydes like this compound. nih.govisnff-jfb.com
Autoxidation is a common non-enzymatic pathway for lipid oxidation that proceeds via a free-radical chain reaction involving triplet oxygen (³O₂). nih.govwikipedia.org This process is autocatalytic, meaning the reaction products can accelerate further oxidation. wikipedia.org The rate of autoxidation increases with the degree of unsaturation in the fatty acids. researchgate.net
Photooxidation, on the other hand, is a much faster process initiated by the presence of light and photosensitizers, such as chlorophyll (B73375) and myoglobin. nih.gov This pathway involves singlet oxygen (¹O₂), a more reactive form of oxygen that can directly react with the double bonds of unsaturated fatty acids to form hydroperoxides. nih.govacademicjournals.org The reaction of singlet oxygen with linoleic acid is significantly faster than that of triplet oxygen. nih.gov Both autoxidation and photooxidation lead to the formation of lipid hydroperoxides, which then break down to form various volatile compounds, including this compound. nih.govisnff-jfb.com
Lipoxygenase-Mediated Formation and Related Enzyme Cascades
The formation of this compound can be initiated through enzymatic processes, primarily the lipoxygenase (LOX) pathway, which is prevalent in plants and various microorganisms. mdpi.comresearchgate.net This metabolic cascade begins with the action of lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure. mdpi.com In this process, linoleic acid is a common substrate. mdpi.com
The LOX enzyme abstracts a hydrogen atom from the fatty acid chain, leading to the insertion of molecular oxygen and the formation of fatty acid hydroperoxides. mdpi.com Specifically for C18 fatty acids like linoleic acid, this results in the production of 9-hydroperoxy or 13-hydroperoxy isomers. mdpi.com These primary oxidation products are unstable and serve as substrates for subsequent enzymes in the cascade. nih.gov
The crucial step leading to aldehyde formation involves the cleavage of these hydroperoxides by an enzyme known as hydroperoxide lyase (HPL). nih.govmdpi.com This enzyme breaks the carbon-carbon bond adjacent to the hydroperoxide group, yielding short-chain aldehydes and oxo-acids. mdpi.com The specific aldehyde formed, such as this compound, depends on the initial hydroperoxide isomer and the cleavage site. While much of the research focuses on the formation of C6 and C9 aldehydes from the 13- and 9-hydroperoxides of linolenic and linoleic acids respectively, analogous pathways are responsible for other volatile compounds. mdpi.com In certain marine diatoms, such as Skeletonema costatum and Thalassiosira rotula, an intriguing pathway has been identified where this compound is synthesized from C16 polyunsaturated fatty acids like hexadecatrienoic acid (16:3ω-4), indicating diverse enzymatic routes in different organisms. open.ac.uk
Thermal Oxidation Processes
Beyond enzymatic pathways, this compound is commonly generated during thermal oxidation processes, such as frying, baking, and roasting. isnff-jfb.comresearchgate.net High temperatures significantly accelerate the non-enzymatic degradation of polyunsaturated fatty acids and their primary oxidation products, the hydroperoxides. researchgate.net During deep-fat frying, where temperatures can reach 180°C or higher, hydroperoxides decompose rapidly into a complex array of secondary oxidation products, including volatile aldehydes, ketones, and alcohols. researchgate.netmetu.edu.tr
(E,E)-2,4-octadienal is one of the characteristic aldehydes formed during the heating of oils rich in linoleic acid. researchgate.netnih.govacs.org Its presence contributes to the desirable deep-fried aroma at certain concentrations. researchgate.netacs.org Studies on heated trilinolein, a triglyceride of linoleic acid, confirmed the production of (E,E)-2,4-octadienal at moderate-to-strong intensities. nih.govacs.org Similarly, the thermal processing of foods like coffee beans and chicken fat results in an increased concentration of this compound. isnff-jfb.comrsc.org Research on heating chicken fat fractions demonstrated a significant increase in (E,E)-2,4-octadienal as heating time progressed from 0 to 2 hours, highlighting the direct impact of thermal stress on its formation. rsc.org
Table 1: Effect of Heating Time on (E,E)-2,4-Octadienal Formation in Chicken Fat Data sourced from a study on thermal processing of saturated and unsaturated chicken fat fractions. The values represent the relative abundance of the compound.
| Heating Time (hours) | (E,E)-2,4-Octadienal in Saturated Fat Fraction (Relative Abundance) | (E,E)-2,4-Octadienal in Unsaturated Fat Fraction (Relative Abundance) |
| 0 | 0.0 | 0.0 |
| 1 | 47.9 ± 1.4 | 15.5 ± 1.6 |
| 2 | 190.7 ± 6.4 | 84.5 ± 6.4 |
Precursor Fatty Acid Identification and Transformation Dynamics
The principal precursor for the formation of this compound in most food systems is linoleic acid (C18:2, n-6) , a common omega-6 polyunsaturated fatty acid. mdpi.comisnff-jfb.comresearchgate.net The transformation from linoleic acid to this compound occurs via the oxidation of the fatty acid chain. This process, whether initiated enzymatically by lipoxygenase or non-enzymatically by heat (autoxidation), first yields unstable linoleic acid hydroperoxides (HPODs). nih.gov
The key intermediates are the 9-hydroperoxide and 13-hydroperoxide isomers. The subsequent decomposition of these hydroperoxides, a process known as β-scission, breaks the fatty acid chain, generating volatile aldehydes. The formation of this compound specifically arises from the cleavage of one of these hydroperoxide isomers. For instance, the degradation of the 9-hydroperoxide of linoleic acid can lead to the formation of 2,4-decadienal, a structurally similar C10 aldehyde, indicating a related mechanism for the C8 analogue, this compound. nih.gov
While linoleic acid is the most cited precursor, other fatty acids can also lead to this compound under specific conditions. As noted previously, certain marine diatoms utilize C16 fatty acids, specifically hexadecatrienoic acid (HTrA, 16:3ω-4) , for its synthesis. open.ac.uk
Table 2: Identified Precursors of this compound and Related Dienals This table summarizes the primary fatty acid precursors and the systems in which their transformation into dienals has been observed.
| Precursor Fatty Acid | Resulting Aldehyde(s) | System/Organism | Source(s) |
| Linoleic Acid | (E,E)-2,4-Octadienal, (E,E)-2,4-Decadienal | Heated Cooking Oils, Model Systems | mdpi.comresearchgate.netnih.gov |
| Linoleic Acid | 2-Octenal (B7820987), 2,4-Decadienal, 2,4-Heptadienal | Roasted Coffee | isnff-jfb.com |
| Hexadecatrienoic Acid (HTrA) | This compound | Marine Diatoms (S. costatum, T. rotula) | open.ac.uk |
Microbial Metabolic Pathways Leading to this compound
Various microorganisms, including fungi, bacteria, and microalgae, possess metabolic pathways capable of transforming fatty acids into a range of volatile organic compounds, including this compound. int-res.comresearchgate.net These pathways are often part of the organism's secondary metabolism or response to cellular stress.
Fungal species are known producers of C8 volatile compounds, often referred to as "mushroom alcohol and related substances," which contribute to their characteristic aroma. Studies on the fungus Cyclocybe aegerita have shown that it can produce a variety of C8-oxylipins, including oct-2-enal and octanal, through the biotransformation of linoleic acid. researchgate.net This research suggests distinct aldehydic and ketonic cycles for C8-compound biosynthesis. researchgate.net Other fungi, such as Penicillium species, use enzymes to convert linoleic acid hydroperoxides into C8 compounds. researchgate.net
Certain bacteria also contribute to the formation of dienals in fermented foods. For example, in the production of some fermented sausages, bacterial genera like Staphylococcus and Leuconostoc have been correlated with the formation of flavor compounds, including the related (E,E)-2,4-decadienal. nih.gov This implies that bacterial enzymes involved in lipid metabolism play a role in generating these aldehydes during fermentation. nih.govoup.com
Furthermore, some microalgae (diatoms), such as Fragilaria sp. and Melosira varians, have been identified as natural sources of this compound, which they produce through their own unique biosynthetic pathways. int-res.comnih.gov
Environmental and Processing Factors Influencing Formation
The rate and extent of this compound formation are heavily influenced by a variety of environmental and processing factors that affect the underlying lipid oxidation reactions. helsinki.fiallresearchjournal.com
Key factors include:
Temperature: This is one of the most critical factors. Higher temperatures drastically accelerate the rate of thermal oxidation and the decomposition of hydroperoxides, leading to increased aldehyde formation. researchgate.netallresearchjournal.com
Time: The duration of exposure to pro-oxidative conditions, such as heat or light, directly impacts the amount of this compound produced. mdpi.comrsc.org However, as an intermediate, it can also degrade over extended periods.
Oxygen Availability: Lipid oxidation is fundamentally an oxidative process; therefore, the presence and concentration of oxygen are essential for the reaction to proceed. allresearchjournal.com Processing techniques that limit oxygen exposure, such as vacuum packaging, can mitigate its formation.
Light: Exposure to light, particularly UV light, can initiate and accelerate lipid oxidation through a process known as photo-oxidation. nih.govallresearchjournal.com
pH: The pH of the food matrix can influence the rate of both enzymatic and non-enzymatic oxidation reactions. mdpi.comhelsinki.fi
Food Matrix Composition: The presence of natural antioxidants (e.g., tocopherols, polyphenols) can inhibit oxidation, while pro-oxidants (e.g., metal ions like iron and copper) can catalyze and accelerate it. nih.govhelsinki.fi Water activity also plays a complex role in modulating reaction rates in the food system. helsinki.fi
Table 3: Influence of Various Factors on this compound Formation This interactive table summarizes how different conditions can affect the production of this compound.
| Factor | Effect on Formation | Rationale | Source(s) |
| High Temperature | Increases | Accelerates thermal degradation of precursor fatty acids and hydroperoxides. | researchgate.netrsc.orgallresearchjournal.com |
| Increased Time | Generally Increases | Allows for greater accumulation of oxidation products, though degradation can also occur. | mdpi.commetu.edu.trrsc.org |
| Oxygen Presence | Increases | Essential reactant for the oxidation of fatty acids. | allresearchjournal.com |
| Light Exposure | Increases | Acts as a catalyst for photo-oxidation. | nih.govallresearchjournal.com |
| Pro-oxidant Metals (Fe, Cu) | Increases | Catalyze the decomposition of hydroperoxides into free radicals, propagating oxidation. | nih.gov |
| Antioxidants | Decreases | Scavenge free radicals and inhibit oxidative chain reactions. | helsinki.fiallresearchjournal.com |
| Low Water Activity | Can Increase or Decrease | Complex effect; can slow reactant mobility but also increase catalyst concentration. | helsinki.fi |
Ecological and Inter Organismal Biological Significance of 2,4 Octadienal
Role in Plant Defense and Communication Strategies
Volatile organic compounds (VOCs) are integral to how plants interact with their environment, defending against pests and communicating with other organisms. ebi.ac.ukbeyondpesticides.org While the role of 2,4-Octadienal (B1147779) is more extensively documented in aquatic systems, its properties as a volatile compound are relevant to plant-herbivore interactions.
Plants respond to herbivore attacks by releasing a variety of VOCs, often referred to as herbivore-induced plant volatiles (HIPVs). usp.br These chemical signals can serve multiple purposes, including warning neighboring plants of an imminent threat and attracting the natural enemies of the attacking herbivores. beyondpesticides.orgnih.gov This form of communication can prime the defenses of nearby plants, allowing them to mount a faster and more aggressive response to future attacks. usp.brresearchgate.net
The release of VOCs is a complex process initiated by both mechanical damage and chemical elicitors from the herbivore, such as oral secretions. mdpi.combiorxiv.org These signals can be transmitted systemically within the plant to prepare undamaged tissues for potential assault. researchgate.net While broad classes of compounds like jasmonates and green leaf volatiles are well-known signals, the specific role of this compound in terrestrial plant signaling is an area of ongoing research. researchgate.netslu.se The ability of plants to perceive and respond to these airborne chemical cues is a key component of their survival strategy in complex ecosystems. beyondpesticides.org
Upon detecting a threat, either directly or through signaling molecules, plants activate a range of defense mechanisms. nih.govpremierscience.com These induced defenses can be chemical, such as the production of toxic or unpalatable secondary metabolites, or physical. usp.brslu.se The activation of these defenses is governed by complex signaling pathways, often involving hormones like jasmonic acid and salicylic (B10762653) acid. slu.sepremierscience.com
The process of "priming" allows a plant to prepare its defensive arsenal (B13267) in response to a signal, such as a VOC from a nearby damaged plant, without fully deploying it. usp.br This primed state enables a more rapid and robust activation of defenses should an attack occur. usp.brresearchgate.net The synthesis of phenolic compounds and other antimicrobial or anti-herbivory substances is a common induced defense mechanism. researchgate.net Genes involved in these defense pathways are upregulated upon perception of a threat, leading to the accumulation of protective compounds. researchgate.netresearchgate.net
Signaling in Plant-Herbivore Interactions
Interactions within Aquatic Ecosystems
In marine and freshwater environments, this compound is a well-documented polyunsaturated aldehyde (PUA) produced by diatoms, a major group of phytoplankton. researchgate.netnih.gov These compounds are key mediators of ecological interactions, acting as defensive toxins against grazers and as signaling molecules. researchgate.netencyclopedia.pub The production of this compound often occurs as a wound-activated response, where the compound is rapidly synthesized from fatty acid precursors when the diatom cell is damaged, such as during grazing. researchgate.netint-res.com
Diatom Species Producing this compound
| Diatom Species | Reference |
|---|---|
| Skeletonema marinoi (formerly S. costatum) | nih.govoup.com |
| Scrippsiella trochoidea | researchgate.net |
| Melosira varians | int-res.com |
| Multiple benthic diatom species from the Salish Sea | nih.gov |
This compound and other PUAs produced by diatoms have significant detrimental effects on their primary consumers, particularly invertebrate grazers like copepods and sea urchins. researchgate.netresearchgate.net Exposure to these aldehydes is known to reduce grazer fecundity by inhibiting egg production and hatching success. researchgate.netnih.gov This anti-herbivory property can alter trophic dynamics by regulating the populations of metazoan grazers. oup.com
The toxic effects are not limited to reproduction; PUAs can also impair larval development and survival. researchgate.netresearchgate.net Studies have shown that a maternal diet rich in PUA-producing diatoms leads to arrested cell division in copepod embryos. biologists.com The impact of these compounds varies among different grazer species, with some showing higher sensitivity than others. nih.gov For instance, the growth of certain ciliates and dinoflagellates is impaired at low nanomolar concentrations of this compound, while other species are unaffected even at higher concentrations. nih.gov
Observed Effects of this compound on Aquatic Invertebrates
| Organism | Observed Effect | Reference |
|---|---|---|
| Copepods | Reduced fecundity, arrest of cell division in embryos. | researchgate.netoup.combiologists.com |
| Sea Urchins (e.g., Paracentrotus lividus) | Inhibits hatching of eggs, induces malformations in embryos. | researchgate.netnih.gov |
| Microzooplankton (various ciliates and dinoflagellates) | Species-dependent impairment of growth rates. | nih.gov |
Beyond its role in defense, this compound functions as an info-chemical, mediating cell-to-cell communication among algae. nih.govscirp.org The release of this compound into the water can act as a signal to other diatoms. scirp.org This chemical communication is thought to play a role in regulating population dynamics, potentially contributing to the termination of algal blooms. nih.gov
Research on the diatom Skeletonema marinoi has shown that the release of 2,4-heptadienal and this compound can directly affect the metabolism of surrounding algal cells, preventing them from continuing to divide. scirp.org This suggests that these aldehydes can act as intracellular info-chemicals that regulate growth. scirp.org Furthermore, there is evidence of an infochemical-based stress-surveillance system in diatoms, where pre-treatment with a non-lethal concentration of a PUA can induce resistance to a subsequent, otherwise lethal, dose, supporting their function in cell-to-cell signaling. oup.com
Impact on Invertebrate Grazers and Trophic Dynamics
Mechanisms of Biological Action in Cellular Processes
The potent biological activity of this compound stems from its chemical structure. As an α,β,γ,δ-unsaturated aldehyde, it is a reactive compound capable of interacting with and damaging key biological molecules. int-res.combiologists.com Its cytotoxicity is conserved across a wide range of organisms, from bacteria to crustaceans. biologists.com
The primary mechanism of action involves its function as a potent Michael-acceptor, allowing it to form covalent bonds with nucleophilic biomolecules such as proteins and DNA. biologists.comresearchgate.net This non-specific reactivity can lead to the widespread deregulation of cellular homeostasis. biologists.com Research using molecular probes has shown that PUAs can covalently modify a variety of protein targets within diatom cells. researchgate.net These modifications can result in protein dysfunction and interfere with critical metabolic pathways, including photosynthesis, ATP generation, and the Calvin cycle. researchgate.net In sea urchin embryos, exposure to octadienal is suggested to activate specific detoxification systems, indicating it may have a distinct mechanism of action compared to other similar aldehydes. mdpi.com The cellular damage and disruption of homeostasis caused by these aldehydes can ultimately induce programmed cell death, or apoptosis. biologists.com
Interference with Cell Division and Growth Regulation
This compound has been shown to exert significant inhibitory effects on cell division and growth in a variety of organisms. This interference is a key aspect of its ecological function, acting as an allelopathic compound that can regulate phytoplankton populations and deter grazers. researchgate.net
Research indicates that extracts from diatoms that produce this compound can arrest the proliferation of cells. nih.gov Studies on marine phytoplankton have demonstrated that exposure to this compound leads to a concentration-dependent decrease in growth rates. researchgate.net For instance, the release of this compound by diatoms like Skeletonema costatum can directly impact the metabolism of nearby cells, effectively halting cell division. scirp.org This suggests a role for these aldehydes as environmental info-chemicals that regulate microbial growth and community structure. scirp.org
The mechanism of this interference often involves halting the cell cycle at specific checkpoints. In studies using human adenocarcinoma cell lines, exposure to polyunsaturated aldehydes, including this compound, resulted in an altered distribution of cells within the cell cycle phases. plos.org Specifically, treatment with this compound (OD) led to changes in the percentage of cells in the G1, S, and G2/M phases, indicating a disruption of normal cell cycle progression. plos.orgplos.org In sea urchin embryos, related unsaturated aldehydes have been observed to completely block cell cleavage, a fundamental process of early development. biologists.com
| Cell Cycle Phase | Control (0h) | OD (5 µM) 24h |
| G1 | 58.80% | 51.50% |
| S | 22.80% | 29.20% |
| G2/M | 18.50% | 19.30% |
Data derived from studies on the A549 cell line, showing the percentage of cells in each phase of the cell cycle after 24-hour exposure to 5 µM this compound (OD). plos.orgplos.org
Furthermore, exposure to this compound can induce morphological changes in cells, such as alterations in cell size and internal complexity (granulosity), which are indicative of cellular stress and growth inhibition. researchgate.net
Influence on Programmed Cell Death Pathways
This compound is a potent inducer of programmed cell death, or apoptosis, in a range of organisms. biologists.com Apoptosis is a controlled process of cell self-destruction that is critical for development and tissue homeostasis. ebi.ac.uknumberanalytics.com The ability of this compound to trigger this process is a key mechanism behind its toxic effects on competing organisms and the larvae of grazers.
In human cancer cell lines, this compound has been shown to have a cytotoxic effect, inducing cell death while leaving normal cells relatively unharmed. plos.orgnih.gov The mechanism involves the activation of specific signaling pathways associated with apoptosis. Research on lung adenocarcinoma cells (A549) revealed that this compound (OD) treatment, particularly after 48 hours, activates the Tumor Necrosis Factor Receptor 1 (TNFR1) and Fas Associated Death Domain (FADD), which in turn leads to the activation of caspase-3. plos.orgnih.gov Caspases are a family of proteases that are central to the execution phase of apoptosis. nih.gov Interestingly, this compound was also found to activate Receptor-Interacting Protein (RIP), which can be involved in cell survival pathways, suggesting a complex cellular response and explaining why it is sometimes less potent than other related aldehydes. plos.orgnih.gov
Studies on marine invertebrates further highlight the role of this compound in inducing apoptosis. In sea urchin embryos, exposure to this compound and other PUAs leads to the modulation of a wide network of genes involved in cellular defense and stress responses. plos.org This includes the differential expression of heat shock proteins (HSPs) and genes involved in detoxification and apoptosis signaling pathways.
| Gene | Organism | Effect of this compound | Time Point |
| hsp60 | Paracentrotus lividus | Down-regulated | 24 hpf |
| hsp56 | Paracentrotus lividus | Up-regulated | 24 hpf & 48 hpf |
| p38 MAPK | Paracentrotus lividus | Up-regulated | 9 hpf & 48 hpf |
| MT6 | Paracentrotus lividus | Up-regulated | 48 hpf |
| CAT | Paracentrotus lividus | Down-regulated | 48 hpf |
hpf: hours post-fertilization. Table summarizes selected gene expression changes in sea urchin embryos in response to this compound treatment at various developmental stages. plos.org
This body of evidence indicates that this compound can trigger programmed cell death through the activation of extrinsic, receptor-mediated apoptotic pathways and the modulation of stress-response gene networks.
Modulation of Reproductive Success in Select Organisms
One of the most significant ecological roles of this compound is its detrimental effect on the reproductive success of marine invertebrates, particularly copepods, which are key grazers of diatoms. diva-portal.orgmdpi.com This interaction is a classic example of chemical defense in the plankton, where a primary producer negatively impacts its primary consumer.
When copepods feed on diatoms that produce this compound, such as certain strains of Skeletonema, the ingested aldehydes can severely impair multiple stages of reproduction. diva-portal.orgresearchgate.net Research has shown that exposure to this compound can lead to a range of adverse outcomes in the copepod Temora stylifera, including abortions, the production of larvae with physiological defects, reduced viability of offspring, and retarded larval development. researchgate.net
The impact on reproductive output is often dose-dependent. Studies have quantified the effect of diatom diets containing various PUAs on the hatching success of copepod eggs. A diet rich in unsaturated aldehydes, including this compound, leads to a significant decrease in the percentage of eggs that successfully hatch. biologists.com In laboratory experiments, a complete blockage of egg hatching for T. stylifera was observed at concentrations of this compound greater than or equal to 2.5 μg/mL. researchgate.net
| Diatom Concentration (cells/vial) | Potential Aldehyde Yield (nmol/vial) | Hatching Success (%) |
| 0 (Control Diet) | 0 | 91.3 ± 4.1 |
| 0.25 x 10^6 | 0.5 | 85.2 ± 3.5 |
| 0.5 x 10^6 | 1.0 | 55.6 ± 10.2 |
| 1.0 x 10^6 | 2.0 | 25.4 ± 8.7 |
| 2.0 x 10^6 | 4.0 | 10.1 ± 5.6 |
Data showing the dose-dependent effect of a diet of the PUA-producing diatom Thalassiosira rotula on the hatching success of Calanus helgolandicus copepod eggs. The potential aldehyde yield includes this compound and 2,4,7-decatrienal. biologists.com
These anti-proliferative properties are not limited to copepods. The embryonic development of other marine invertebrates, such as sea urchins, is also negatively affected by this compound and related compounds. nih.govmdpi.com The widespread toxicity of these aldehydes to the early life stages of various invertebrates underscores their importance in structuring marine food webs and influencing population dynamics. mdpi.com
Advanced Analytical Research Methodologies for 2,4 Octadienal
Chromatographic and Spectrometric Approaches for Detection and Elucidation
Chromatographic and spectrometric techniques are fundamental in the analysis of volatile organic compounds like 2,4-octadienal (B1147779). These methods offer high sensitivity and selectivity, which are essential for distinguishing and identifying compounds within intricate mixtures.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds. In the context of this compound analysis, GC-MS has been instrumental in its detection in a variety of samples, from food products to biological specimens. mdpi.commdpi.commdpi.comajol.info
The process involves introducing a sample, often after extraction from its matrix, into the gas chromatograph. The compounds within the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. The NIST WebBook provides reference mass spectrum data for (E,E)-2,4-Octadienal, which aids in its identification. nist.gov
Research has demonstrated the application of GC-MS in identifying this compound in various contexts:
Food Science : GC-MS has been used to identify this compound as a volatile compound in foods such as canned tuna, white tea, and dry-rendered beef fat. mdpi.comtugraz.atmdpi.com In a study on white tea, (2E,4E)-2,4-octadienal was identified as a key volatile that helps distinguish spring-picked from autumn-picked teas. mdpi.com
Biological Samples : The technique has been applied to analyze volatile organic compounds in biological samples, including blood and the emissions from cultured algae. nih.govnih.gov For instance, (E,E)-2,4-octadienal was detected in the volatile profiles of mouse plasma. shimadzu.comjst.go.jp
Plant Analysis : GC-MS analysis has identified 2,4-decadienal, a related compound, in extracts from the medicinal plant Periploca hydaspidis. who.int
The following table summarizes the GC-MS conditions used in various studies for the analysis of this compound and related compounds.
| Sample Matrix | GC Column | Oven Temperature Program | Carrier Gas | Mass Spectrometer Conditions | Reference |
| White Tea | DB-5MS | 40°C (3.5 min), ramp 10°C/min to 100°C, ramp 7°C/min to 180°C, ramp 25°C/min to 280°C (5 min) | Helium (1.0 mL/min) | Not specified | mdpi.com |
| Biological Samples | Not specified | 40°C (2 min), ramp 5.5°C/min to 230°C (2 min hold) | Helium (1.1 mL/min) | 70 eV ionization energy, m/z 33–400 scan range, 260°C ion source | mdpi.com |
| Pinellia ternate | DB-5MS | 60°C, ramp 20°C/min to 200°C, ramp 10°C/min to 280°C | Helium (1.0 mL/min) | Injection temp 280°C, Split ratio 50:1 | ajol.info |
| Green Tea | InertCap PureWAX & DB-5MS | Not specified | Not specified | 70 eV EI mode, 200°C source temp, m/z 30-400 scan range | jst.go.jp |
Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that couples a gas chromatograph with a human assessor (a trained panelist) to identify odor-active compounds in a sample. pfigueiredo.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a panelist can assess the odor. pfigueiredo.org
This technique is particularly valuable for identifying compounds like this compound that contribute significantly to the aroma profile of a substance, even at concentrations below the detection limits of instrumental detectors. GC-O has been instrumental in characterizing the aroma of various food products.
Key findings from GC-O studies involving this compound include:
Coffee and Chocolate : In Robusta coffee pulp puree, (E,E)-2,4-octadienal was identified as a fatty-smelling aroma compound. mdpi.com Studies on dark chocolate have also utilized GC-O to identify key odorants. sci-hub.se
Seafood : GC-O analysis of cooked mussels identified (E,E)-2,4-octadienal as contributing a cucumber-like odor. researchgate.net It has also been used to identify aroma-active compounds in canned tuna. tugraz.at
Other Food Products : The technique has been applied to tangerine hybrids, where aldehydes, including (E,E)-2,4-nonadienal, were found to be an important group with odor activity. researchgate.net In dry-rendered beef fat, GC-O analysis helped identify 73 odor-active compounds. mdpi.com
Water Quality : In studies of fishy odors in drinking water caused by algae, GC-O/MS analysis identified this compound as one of the fishy odorants produced by Ochromonas sp. and Cryptomonas ovate. nih.govresearchgate.net
The following table presents examples of GC-O findings related to this compound and similar compounds.
| Sample | Compound Identified | Odor Description | Flavor Dilution (FD) Factor | Reference |
| Robusta Coffee Pulp Puree | (E,E)-2,4-octadienal | Fatty | 64 | mdpi.com |
| Cooked Mussels | (E,E)-2,4-octadienal | Cucumber-like | Not specified | researchgate.net |
| Ochromonas sp. Culture | This compound | Fishy | Not specified | nih.gov |
| Cryptomonas ovate Culture | This compound | Fishy | Not specified | nih.gov |
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time monitoring of volatile organic compounds (VOCs). wikipedia.org It utilizes hydronium ions (H₃O⁺) to ionize VOCs with a proton affinity higher than that of water, a process that is generally non-destructive to the analyte molecule. wikipedia.org This allows for the rapid detection and quantification of compounds like this compound directly from the headspace of a sample without the need for extensive sample preparation or chromatographic separation. mdpi.com
PTR-MS offers several advantages, including high sensitivity, with detection limits often in the parts-per-trillion by volume (pptv) range, and fast response times. wikipedia.orgresearchgate.net The development of PTR-Time-of-Flight-MS (PTR-ToF-MS) has further enhanced mass resolution, improving the confidence in compound identification. wur.nl
Applications of PTR-MS in the analysis of this compound and other VOCs include:
Food Analysis : PTR-MS has been employed to analyze the volatile profiles of various food products, including olive oil and tempeh frying fumes. mdpi.commdpi.comwur.nl In the analysis of frying fumes, PTR-MS allowed for the direct analysis of generated volatile compounds, identifying a range of saturated and unsaturated aldehydes. mdpi.com
Oxidation Monitoring : The technique is effective for monitoring the formation of oxidation products in real-time. researchgate.net For instance, in the later stages of olive oil oxidation, PTR-MS detected the mass peak corresponding to decadienal (m/z 153), which is associated with a deep-fried fat aroma. researchgate.net
The table below highlights key parameters and findings from PTR-MS studies.
| Sample | Instrument | Key Parameters | Relevant Ion Signal (m/z) | Tentative Identification | Reference |
| Tempeh Frying Fumes | PTR-TOF1000 ultra | E/N = 100 Td, Transfer line & drift tube at 70°C | Not specified for this compound | 2,4-heptadienal detected | mdpi.com |
| Olive Oil | PTR-QiToF-MS | Not specified | 127.111 | trans,trans-2,4-Octadienal | wur.nl |
| Olive Oil Oxidation | PTR-MS | Not specified | 153 | Decadienal | researchgate.net |
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification
Headspace Analysis and Volatile Compound Profiling Techniques
Headspace analysis is a crucial sample preparation technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples. It involves analyzing the vapor phase (headspace) in equilibrium with the sample, which contains the volatile compounds of interest. This approach is particularly well-suited for the analysis of this compound.
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample matrix. mdpi.com For volatile analysis, headspace SPME (HS-SPME) is commonly used, where the fiber is exposed to the headspace above the sample. researchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. sci-hub.ru
HS-SPME coupled with GC-MS is a widely adopted method for the analysis of volatile compounds like this compound in various matrices. researchgate.netsci-hub.ru
Food and Beverage Analysis : HS-SPME has been used to extract volatile compounds from white tea, beef fat, and vegetable oils. mdpi.comresearchgate.netresearchgate.net In a study on dry-rendered beef fat, it was noted that while HS-SPME is simple and fast, it may have lower extraction recovery for volatile compounds in a fatty matrix due to their lipophilic nature. researchgate.net
Biological and Environmental Samples : The technique is applied to analyze volatiles in biological samples like blood and in water samples to detect taste and odor compounds. nih.govdss.go.th A study on biological samples investigated the influence of the sample matrix on headspace concentrations of volatiles including this compound. mdpi.comresearchgate.net
The selection of the SPME fiber is a critical parameter affecting extraction efficiency.
| Fiber Coating | Target Analytes/Sample Type | Key Findings | Reference |
| Polydimethylsiloxane-divinylbenzene (PDMS-DVB) | Aldehydes in diatoms | Showed larger peak areas for six aldehydes compared to PDMS and CAR-PDMB fibers. | sci-hub.ru |
| DVB/CAR/PDMS | Volatiles in blood | Used for HS-SPME extraction of volatile components from mouse plasma. | nih.gov |
| PDMS-DVB | Taste and odor compounds in water | Found to be effective for the extraction of a wide range of compounds, including aldehydes. | dss.go.th |
| Various (PDMS, CAR/PDMS, PA, CW/DVB) | Volatiles in soybean oil | PDMS showed the best coefficient of variation for hexanal (B45976) analysis. | researchgate.net |
Headspace analysis can be broadly categorized into static and dynamic methods.
Static Headspace Analysis involves sealing a sample in a vial and allowing the volatile compounds to equilibrate between the sample and the headspace. alwsci.com A specific volume of the headspace gas is then injected into the GC. HS-SPME is considered a form of static headspace extraction as it relies on the equilibrium of analytes between the sample, headspace, and fiber coating. shimadzu.com This method is simple and reproducible but may have limitations for less volatile compounds or when exhaustive extraction is required. nih.gov
Dynamic Headspace Analysis (DHS) , also known as purge-and-trap, involves passing an inert gas through the sample, which purges the volatile compounds from the matrix. nih.govshimadzu.com These purged volatiles are then collected on a sorbent trap. The trap is subsequently heated to desorb the concentrated analytes into the GC system. DHS can offer higher sensitivity and more efficient extraction, especially for trace-level components, as it can collect nearly all of the volatile components from the gas phase. nih.govshimadzu.com
A comparative study on the analysis of trace volatiles in blood found that DHS allowed for the detection of a wider range of volatile components, including alcohols, with higher sensitivity compared to HS-SPME. nih.govshimadzu.com The study successfully detected this compound in mouse plasma using DHS-GC-MS. shimadzu.comjst.go.jp
The following table compares the two headspace methodologies.
| Methodology | Principle | Advantages | Disadvantages | Application Example for this compound |
| Static Headspace | Equilibrium is established between the sample and the headspace in a sealed vial. An aliquot of the headspace is analyzed. alwsci.com | Simple, reproducible, good for highly volatile compounds. alwsci.com | Relies on partition coefficients; may have lower sensitivity for some compounds. nih.gov | Analysis of volatiles in biological samples using HS-SPME. mdpi.comresearchgate.net |
| Dynamic Headspace | An inert gas purges volatiles from the sample onto a sorbent trap, followed by thermal desorption for analysis. shimadzu.com | Higher sensitivity, more exhaustive extraction, can analyze a wider range of volatiles. nih.govshimadzu.com | More complex instrumentation, potential for analyte breakthrough if the trap is overloaded. | Profiling of trace volatile compounds, including this compound, in blood. shimadzu.comjst.go.jp |
Application of Widely Targeted Volatilomics (WTV)
Widely Targeted Volatilomics (WTV) is an advanced analytical technique that combines the high-throughput capabilities of untargeted metabolomics with the sensitivity and accuracy of targeted methods. nih.gov This approach is particularly effective for the comprehensive profiling of volatile organic compounds (VOCs), such as this compound, in complex matrices. nih.govmdpi.com WTV utilizes a "targeted spectra extraction" algorithm to resolve spectral convolution and employs a high-coverage MS² spectral tag library to expand the annotation of volatile compounds. nih.gov The method enhances detection sensitivity by adapting a multiple reaction monitoring mode, making it more efficient than traditional untargeted methods for plant volatilomics studies. nih.gov
In research on white tea, WTV has been successfully employed to investigate the differences in volatile profiles between spring-picked and autumn-picked varieties. mdpi.comnih.gov This analysis identified a total of 545 volatile compounds, including aldehydes, terpenes, esters, and alcohols. mdpi.com Among these, the (2E, 4E)-2,4-octadienal content was found to be significantly higher in spring-picked white tea compared to autumn-picked tea. mdpi.comnih.gov This finding suggests that this compound is a key volatile compound contributing to the distinct flowery, fresh, and sweet aromas characteristic of spring teas. mdpi.comnih.gov The application of WTV provided an objective and accurate basis for classifying the teas at a metabolite level, demonstrating the method's high sensitivity and good reproducibility. mdpi.com
Quantitative Analysis and Isotopic Dilution Approaches
Stable Isotope Dilution Analysis (SIDA) is a highly precise and reliable method for the quantification of analytes in complex samples. sci-hub.ruepa.gov The technique involves adding a known quantity of a stable, isotopically labeled version of the target analyte—in this case, a labeled variant of this compound—to the sample as an internal standard. epa.govsci-hub.se Because the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same effects during sample preparation, extraction, and chromatographic analysis, effectively correcting for any analyte loss or matrix effects. epa.govsci-hub.se Quantification is achieved by measuring the ratio of the response of the native analyte to its labeled counterpart, typically using gas chromatography-mass spectrometry (GC-MS). sci-hub.sedpi.qld.gov.au
Table 1: Odor Activity Values (OAV) of 2,4-Alkadienals in Various Samples
| Compound | Sample Matrix | Concentration | Odor Threshold (Water) | OAV | Finding | Source(s) |
|---|---|---|---|---|---|---|
| (E,E)-2,4-Nonadienal | Dry-Rendered Beef Fat | 1.88 µg/kg | 0.07 µg/L | 26.9 | Key odorant (OAV ≥ 1) | mdpi.com |
| 2,4-Heptadienal | Cryptomonas ovate (microalgae) | - | 0.2 µg/L | 1.1 | Major fishy odorant | tandfonline.com |
| 2,4-Heptadienal | Dinobryon sp. (microalgae) | - | 0.2 µg/L | 1.22 | Major fishy odorant | tandfonline.com |
| 2,4-Heptadienal | Ochromonas sp. (microalgae) | - | 0.2 µg/L | 1.12 | Major fishy odorant | tandfonline.com |
| 2,4-Heptadienal | Synedra (microalgae) | - | 0.2 µg/L | 1.46 | Major fishy odorant | tandfonline.com |
| This compound | Cyclotella (microalgae) | - | 1 µg/L | < 1 | Unimportant contributor alone | tandfonline.com |
Stable Isotope Dilution Analysis (SIDA) for Precise Quantification
Chemometric and Multivariate Statistical Analysis in this compound Research
Chemometrics and multivariate statistical analysis are powerful tools for interpreting complex datasets generated from analytical instruments like GC-MS. In the study of volatile compounds, these methods help to identify patterns, classify samples, and pinpoint specific compounds, such as this compound, that are responsible for observed differences.
Principal Component Analysis (PCA) is an unsupervised statistical method used to reduce the dimensionality of large datasets while retaining most of the original variation. mdpi.comnih.gov It transforms the data into a new set of variables, called principal components (PCs), which are uncorrelated. By plotting the first few PCs, which capture the majority of the data's variance, complex datasets can be visualized in two or three dimensions, revealing sample groupings, trends, and outliers. tandfonline.com
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis technique that refines the separation seen in PCA. mdpi.com Unlike PCA, OPLS-DA uses prior knowledge of sample classes to model the variation between groups (predictive variation) separately from the variation within groups (orthogonal variation). researchgate.netnih.gov This makes it particularly effective for identifying the specific variables, or biomarkers, that are most responsible for differentiating the predefined classes. mdpi.com The model's performance is often assessed by R² (goodness of fit) and Q² (predictive ability) values, and the importance of each variable is ranked using the Variable Importance in Projection (VIP) score. mdpi.comresearchgate.net
OPLS-DA has been instrumental in confirming the role of this compound as a differentiating compound in various studies. In white tea research, an OPLS-DA model was constructed to maximize the separation between spring and autumn samples, confirming the significant difference in their volatile profiles. mdpi.commdpi.com The model achieved high R²Y (0.975) and Q² (0.945) values, indicating excellent fit and predictive power, and helped to solidify the status of (2E, 4E)-2,4-octadienal as a key differentiating volatile. mdpi.com In another study on Tibetan sheep meat, OPLS-DA clearly separated samples based on different cooking methods, with the associated data table listing (E,E)-2,4-octadienal as one of the identified volatile flavor substances contributing to these differences. mdpi.com
Weighted Gene Co-expression Network Analysis (WGCNA) in Metabolite-Precursor Links
Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology method for understanding the complex relationships between genes and clinical or metabolic traits. In the context of this compound, a volatile compound formed from the oxidation of polyunsaturated fatty acids (PUFAs), WGCNA can be instrumental in identifying the genetic regulatory networks that control the synthesis and metabolism of its precursors, primarily linoleic acid and other PUFAs. This approach moves beyond single-gene analyses to provide a holistic view of the coordinated expression patterns of genes involved in lipid metabolic pathways.
The core principle of WGCNA involves the construction of a gene co-expression network based on transcriptomic data. Genes with similar expression patterns across a set of samples are clustered into modules. Each module represents a group of genes that are likely functionally related and potentially co-regulated. The expression profile of each module is summarized by its module eigengene (ME), which is the first principal component of the module's expression matrix. These MEs are then correlated with measured metabolic traits, such as the concentration of specific fatty acids, to identify modules of biological significance.
Detailed Research Findings
While direct WGCNA studies on this compound are not prevalent, extensive research has applied this methodology to its precursor fatty acids, offering significant insights into the genetic regulation of its formation.
In studies of intramuscular fatty acid composition in pigs, WGCNA has successfully identified gene networks linked to PUFA content. uab.catnih.gov For instance, specific modules have been found to be positively correlated with PUFAs and the omega-6/omega-3 ratio, while being negatively correlated with saturated (SFA) and monounsaturated (MUFA) fatty acids. uab.catnih.gov Gene enrichment analysis of these modules revealed an over-representation of pathways related to fatty acid degradation and oxidative phosphorylation. uab.catnih.gov Key hub genes identified within these networks include those involved in fatty acid oxidation and metabolism, such as ADIPOQ, ELOVL6, and FABP4. nih.gov
A study on chickens aimed at identifying genes affecting linoleic acid content utilized WGCNA on transcriptomic data from pectoral muscle. sciengine.com This analysis identified eight gene modules highly correlated with linoleic acid levels. Within these modules, four key hub genes, MDH2, ATP5B, RPL7A, and PDGFRA, were identified based on their high gene significance and module membership scores. sciengine.com The functional enrichment of the genes within these modules pointed towards the significant role of general metabolic pathways in regulating linoleic acid content. sciengine.com
In plant biology, WGCNA has been applied to soybean seeds to understand the regulation of unsaturated fatty acid (UFA) content. frontiersin.org This research identified three modules with six genes whose functions were highly associated with oleic and linoleic acid content. frontiersin.org Similarly, research on soybean has used WGCNA to identify genes co-expressed with GmWRI14, a transcription factor, revealing that differentially expressed genes were primarily involved in fatty acid and linolenic acid metabolism. nih.gov
Furthermore, WGCNA has been employed in the study of ferroptosis, a form of cell death driven by lipid peroxidation, which is the same process that generates this compound. dovepress.comfrontiersin.orgnih.govmedrxiv.org In this context, WGCNA helps to identify gene modules associated with lipid peroxidation and oxidative stress. For example, in studies of bronchopulmonary dysplasia, WGCNA identified ACSL1 as a key ferroptosis-related gene involved in fatty acid metabolism. medrxiv.org ACSL1 is a crucial enzyme in both fatty acid synthesis and catabolism, and its downregulation was hypothesized to promote ferroptosis. medrxiv.org
The application of WGCNA in these related fields demonstrates its utility in elucidating the genetic architecture underlying the availability of this compound precursors. By identifying modules of co-expressed genes and key hub genes that are strongly correlated with PUFA content and lipid peroxidation, researchers can pinpoint the genetic factors that indirectly influence the formation of this volatile compound.
The table below summarizes findings from various WGCNA studies on lipid metabolism, which are relevant to understanding the precursor pathways of this compound.
| Organism | Tissue | Key Findings from WGCNA | Relevant Pathways | Identified Hub Genes |
| Pig | Intramuscular Fat | Identified modules positively correlated with PUFA content. uab.catnih.gov | Fatty Acid Degradation, Oxidative Phosphorylation, Biosynthesis of Unsaturated Fatty Acids. uab.catnih.gov | ADIPOQ, ELOVL6, FABP4. nih.gov |
| Chicken | Pectoral Muscle | Eight modules were found to be highly correlated with linoleic acid content. sciengine.com | General Metabolic Pathways. sciengine.com | MDH2, ATP5B, RPL7A, PDGFRA. sciengine.com |
| Soybean | Seed | Three modules were identified with genes highly associated with oleic and linoleic acid content. frontiersin.org | Fatty Acid Metabolism, Linolenic Acid Metabolism. frontiersin.orgnih.gov | Not explicitly named in the abstract. |
| Human | Lung (Bronchopulmonary Dysplasia) | Identified a gene module related to ferroptosis and lipid peroxidation. medrxiv.org | Fatty Acid Synthesis and Catabolism. medrxiv.org | ACSL1. medrxiv.org |
Research Gaps and Future Directions in 2,4 Octadienal Studies
Unexplored Biosynthetic and Degradative Pathways
While the presence of 2,4-octadienal (B1147779) is well-documented in various organisms, a complete understanding of its biosynthetic and degradative pathways remains a significant research gap. In plants, oxylipins, including this compound, are known to be enzymatically formed primarily through the lipoxygenase (LOX) pathway, which involves the dioxygenation of polyunsaturated fatty acids. mdpi.com However, the specific enzymes and regulatory mechanisms that lead to the production of this compound are not fully elucidated. For instance, while the general pathway for oxylipin biosynthesis is known, the precise sequence of enzymatic reactions and the substrate specificity that results in the formation of this compound from its fatty acid precursors require further investigation.
Similarly, the degradation of this compound is an area ripe for exploration. It is known to degrade into smaller, volatile compounds, a process that can be accelerated by factors such as heat. researchgate.net For example, the degradation of the related compound 2,4-decadienal involves a series of water-mediated hydration and retro-aldol condensation reactions, yielding compounds like 2-octenal (B7820987) and hexanal (B45976). researchgate.net It is plausible that this compound undergoes similar degradation processes, but the specific intermediates and final products, as well as the influence of environmental factors on these pathways, are yet to be comprehensively mapped.
| Precursor/Degradation Product | Associated Pathway/Reaction | Key Observations |
| Polyunsaturated Fatty Acids | Lipoxygenase (LOX) Pathway | Primary biosynthetic route for oxylipins in plants. mdpi.com |
| 2-Octenal | Retro-aldol Condensation | A likely degradation product of this compound, similar to the degradation of 2,4-decadienal. researchgate.net |
| Hexanal | Retro-aldol Condensation | Another potential degradation product, formed from the subsequent breakdown of 2-octenal. researchgate.net |
Advanced Understanding of Inter-Organismal Signaling Mechanisms
Volatile organic compounds like this compound play a crucial role in communication between organisms. mdpi.comnih.gov In the plant kingdom, these volatile oxylipins act as mobile signals in plant-plant and plant-insect interactions. mdpi.com For instance, they can be involved in defense mechanisms, with wounded plant tissues releasing these compounds to deter herbivores or signal to neighboring plants. researchgate.net However, the precise molecular mechanisms underlying these signaling functions are still largely unknown. Future research should focus on identifying the specific receptors in receiving organisms that bind to this compound and elucidating the subsequent signal transduction cascades that lead to a physiological or behavioral response.
In marine environments, diatoms produce polyunsaturated aldehydes (PUAs), including this compound, which can act as chemical defense compounds against grazers like copepods. researchgate.netvliz.be These compounds can negatively impact the reproductive success of grazers. vliz.be While the toxic effects are documented, the sublethal signaling roles of this compound at lower, environmentally relevant concentrations are less understood. It has been proposed that PUAs may also function in cell-to-cell signaling among phytoplankton populations. researchgate.netifremer.fr Investigating these nuanced signaling roles will provide a more complete picture of the ecological significance of this compound.
| Signaling Context | Interacting Organisms | Proposed Function of this compound |
| Plant Defense | Plants and Herbivores | Acts as a volatile signal to deter feeding or warn neighboring plants. mdpi.comresearchgate.net |
| Marine Ecosystems | Diatoms and Copepods | Functions as a chemical defense agent, reducing grazer fecundity. researchgate.netvliz.be |
| Phytoplankton Communication | Diatom to Diatom | May be involved in cell-to-cell signaling within phytoplankton blooms. researchgate.netifremer.fr |
Novel Analytical Methodologies for Complex Matrices
The accurate detection and quantification of this compound in complex biological and environmental samples present a significant analytical challenge. Current methods often rely on gas chromatography-mass spectrometry (GC-MS), sometimes coupled with techniques like headspace solid-phase microextraction (SPME). researchgate.netnih.gov While effective, these methods can be hampered by matrix effects, where other components in the sample interfere with the analysis. researchgate.net
The development of novel analytical methodologies is crucial for advancing our understanding of this compound. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power and is particularly well-suited for analyzing complex volatile profiles. researchgate.net This technique can help to resolve co-eluting compounds and provide a more accurate quantification of this compound in intricate matrices such as food products, biological tissues, and environmental samples. researchgate.netsci-hub.se Furthermore, exploring alternative ionization techniques in mass spectrometry and developing new selective sorbents for SPME could improve sensitivity and reduce matrix interference. nih.govchromatographytoday.com
| Analytical Technique | Advantages for this compound Analysis | Challenges |
| GC-MS with SPME | Good sensitivity and selectivity for volatile compounds. nih.gov | Susceptible to matrix effects and potential for incomplete extraction. researchgate.net |
| Comprehensive GC×GC-MS | Superior separation of complex mixtures, leading to more accurate identification and quantification. researchgate.net | Requires specialized instrumentation and more complex data analysis. |
| LC-MS with various ionization | Can analyze a wider range of compounds and may be less prone to certain matrix effects. chromatographytoday.com | May require derivatization for volatile aldehydes and optimization of ionization sources. |
Theoretical Frameworks for Predictive Modeling of this compound Dynamics
Theoretical and computational modeling offers a powerful approach to understanding and predicting the behavior of this compound at a molecular level. Docking studies and molecular dynamics simulations have been used to investigate the interactions between odorant molecules, including this compound, and olfactory receptors. oup.com These models can provide insights into the structural features of the molecule that are important for binding and receptor activation. oup.com
Future research in this area should focus on developing more sophisticated theoretical frameworks. For example, quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model the chemical reactions involved in the biosynthesis and degradation of this compound with greater accuracy. Furthermore, developing predictive models for the adsorption and transport of this compound in different environmental compartments, similar to what has been done for other organic compounds, would be highly valuable. researchgate.net Such models could help to predict the fate and distribution of this compound in ecosystems and food systems.
| Modeling Approach | Application to this compound | Potential Insights |
| Molecular Docking and Dynamics | Simulating the interaction of this compound with biological receptors. oup.com | Understanding the molecular basis of its signaling and sensory properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reactions in its biosynthetic and degradative pathways. | Elucidating reaction mechanisms and identifying key intermediates. |
| Adsorption and Transport Models | Predicting the behavior of this compound in various environmental matrices. researchgate.net | Assessing its environmental fate and potential for bioaccumulation. |
Q & A
Q. How can interdisciplinary approaches clarify this compound’s role in food flavor chemistry?
Q. What mechanistic studies are needed to link this compound’s structure to its antimicrobial activity?
- Methodological Answer : Employ transcriptomics and proteomics to identify microbial stress pathways. Pair with molecular docking studies to predict aldehyde-enzyme interactions. Confirm targets via gene knockout assays in model pathogens .
Data Reproducibility & Peer Review
Q. How can researchers address replication challenges in this compound studies?
Q. What criteria should peer reviewers prioritize when evaluating this compound research?
- Methodological Answer : Assess clarity in hypothesis framing, statistical power, and control experiments. Scrutinize chemical characterization data (e.g., NMR/GC-MS spectra) and ethical compliance. Require conflict-of-interest declarations and replication plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
